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molecular formula C21H21N3O5 B8539949 1-Piperidineacetamide,n-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-[(4-hydroxyphenyl)methyl]-a-oxo-

1-Piperidineacetamide,n-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-[(4-hydroxyphenyl)methyl]-a-oxo-

Cat. No. B8539949
M. Wt: 395.4 g/mol
InChI Key: ROLLNZRVLNNBTC-UHFFFAOYSA-N
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Patent
US07435744B2

Procedure details

The title compound is prepared from 2-[4-(4-methoxy-benzyl)-piperidin-1-yl]-2-oxo-N-(2-oxo-2,3-dihydro-benzoxazol-6-yl)-acetamide (Example 122) according to the method described in Example 192. Melting Point:235-239° C. (diethylether)
Name
2-[4-(4-methoxy-benzyl)-piperidin-1-yl]-2-oxo-N-(2-oxo-2,3-dihydro-benzoxazol-6-yl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:30]=[CH:29][C:6]([CH2:7][CH:8]2[CH2:13][CH2:12][N:11]([C:14](=[O:28])[C:15]([NH:17][C:18]3[CH:27]=[CH:26][C:21]4[NH:22][C:23](=[O:25])[O:24][C:20]=4[CH:19]=3)=[O:16])[CH2:10][CH2:9]2)=[CH:5][CH:4]=1>C(OCC)C>[OH:2][C:3]1[CH:30]=[CH:29][C:6]([CH2:7][CH:8]2[CH2:13][CH2:12][N:11]([C:14](=[O:28])[C:15]([NH:17][C:18]3[CH:27]=[CH:26][C:21]4[NH:22][C:23](=[O:25])[O:24][C:20]=4[CH:19]=3)=[O:16])[CH2:10][CH2:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
2-[4-(4-methoxy-benzyl)-piperidin-1-yl]-2-oxo-N-(2-oxo-2,3-dihydro-benzoxazol-6-yl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CC2CCN(CC2)C(C(=O)NC2=CC3=C(NC(O3)=O)C=C2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CC2CCN(CC2)C(C(=O)NC2=CC3=C(NC(O3)=O)C=C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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